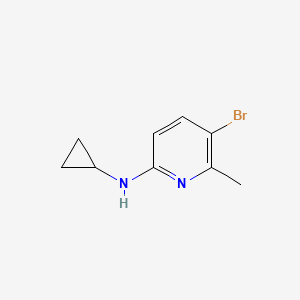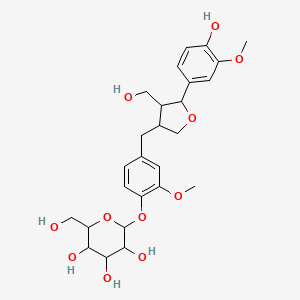
Lariciresinol 4-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lariciresinol 4-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside found in various plant species. It is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound is characterized by its complex molecular structure, which includes a lariciresinol core linked to a glucose molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lariciresinol 4-O-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol. This process can be achieved through enzymatic or chemical methods. In the chemical synthesis route, lariciresinol is reacted with a glucose donor in the presence of a catalyst such as silver carbonate or trifluoromethanesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as flaxseed or sesame seeds. The extraction process includes solvent extraction, followed by purification steps like column chromatography. This method is preferred for large-scale production due to its cost-effectiveness and the natural abundance of the compound in certain plants.
Análisis De Reacciones Químicas
Types of Reactions: Lariciresinol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the lariciresinol core, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new derivatives with unique characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive lignans and glycosides.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting health and wellness.
Mecanismo De Acción
The biological effects of Lariciresinol 4-O-beta-D-glucopyranoside are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Antimicrobial Action: this compound disrupts the cell membrane integrity of pathogens, leading to their death.
Comparación Con Compuestos Similares
Lariciresinol 4-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Secoisolariciresinol diglucoside: Found in flaxseed, known for its potent antioxidant properties.
Pinoresinol diglucoside: Present in olive oil, with notable anti-inflammatory effects.
Matairesinol: Found in sesame seeds, exhibiting both antioxidant and anticancer activities.
Compared to these compounds, this compound offers a unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H34O11 |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
2-[4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3 |
Clave InChI |
GAYKAIAESJROGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
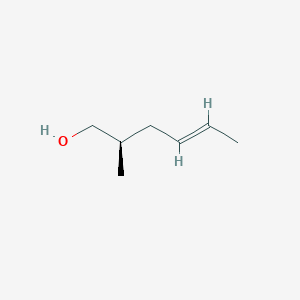
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
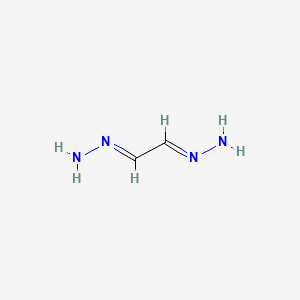
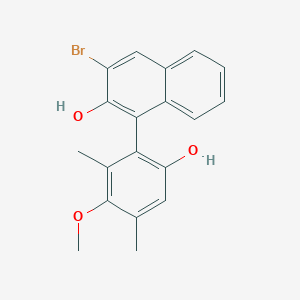
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
![ethyl 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B12087675.png)

